molecular formula C9H10F3NO B1390454 2-Methoxy-4-(trifluoromethyl)benzylamine CAS No. 771581-99-8

2-Methoxy-4-(trifluoromethyl)benzylamine

Cat. No.: B1390454
CAS No.: 771581-99-8
M. Wt: 205.18 g/mol
InChI Key: FEOVMOIWRLRBFP-UHFFFAOYSA-N
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Description

2-Methoxy-4-(trifluoromethyl)benzylamine is a benzylamine derivative featuring a methoxy (-OCH₃) group at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position of the benzene ring. This compound is part of a broader class of substituted benzylamines, which are widely utilized in pharmaceutical and agrochemical research due to their versatile reactivity and electronic properties.

Properties

IUPAC Name

[2-methoxy-4-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-14-8-4-7(9(10,11)12)3-2-6(8)5-13/h2-4H,5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOVMOIWRLRBFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Location Bromination of Trifluoromethyl Fluorobenzene

This initial step introduces a bromine atom onto the aromatic ring, positioned ortho to the trifluoromethyl group. The process utilizes m-trifluoromethyl fluorobenzene as the starting material.

  • Reaction Conditions:

    • Reagents: Brominating agent C5H6Br2N2O2 (dibromo hydantoin derivative)
    • Solvent: Glacial acetic acid
    • Catalyst: Sulfuric acid (vitriol oil)
    • Temperature: Reflux (~80-100°C)
    • Duration: 5–7 hours
  • Procedure:

    • The starting material, m-trifluoromethyl fluorobenzene, is mixed with glacial acetic acid and sulfuric acid in a reactor.
    • The brominating agent is added gradually under stirring.
    • The mixture is refluxed for 5–7 hours to facilitate electrophilic aromatic substitution.
    • Post-reaction, the mixture is cooled, and the product, 4-fluoro-2-methyl bromobenzene trifluoride , is isolated via water ice solution wash, achieving over 98% purity.

Cyanic Acid Displacement (Nucleophilic Substitution)

This step replaces the bromine atom with a cyano group, forming 4-fluoro-2-trifluoromethyl cyanobenzene .

  • Reagents:

  • Reaction Conditions:

    • Reflux under stirring
    • Duration: approximately 20 hours
    • Temperature: around reflux temperature (~100°C)
  • Procedure:

    • The brominated intermediate is dissolved in quinoline.
    • Cuprous cyanide is added dropwise under stirring.
    • The mixture is refluxed for about 20 hours to ensure complete displacement.
    • The product is isolated via steam distillation, yielding 4-fluoro-2-trifluoromethyl cyanobenzene with high purity.

Amination with Ammonia (Aminolysis)

The final step introduces the amino group, converting the nitrile into 2-methoxy-4-(trifluoromethyl)benzylamine .

  • Reagents:

    • Ethanol as solvent
    • Liquefied ammonia (NH₃)
    • Toluene for refining
  • Reaction Conditions:

    • Temperature: approximately 120°C
    • Duration: 8 hours
    • Molar ratio: Liquefied ammonia to nitrile ~1.5:1
    • Ethanol: 3–5 liters per kilogram of nitrile
  • Procedure:

    • The nitrile intermediate is dissolved in ethanol.
    • Liquefied ammonia is introduced under airtight conditions.
    • The mixture is heated to 120°C and stirred for 8 hours.
    • The resulting amine is purified by toluene extraction, yielding This compound with purity exceeding 99%.

Data Table: Summary of Preparation Conditions

Step Starting Material Reagents Solvent Temperature Duration Yield/Remarks
Bromination m-Trifluoromethyl fluorobenzene Dibromo hydantoin derivative, sulfuric acid Glacial acetic acid Reflux (~80-100°C) 5–7 hours >98% purity
Cyanide Displacement Brominated intermediate Cuprous cyanide, quinoline Quinoline Reflux (~100°C) ~20 hours High yield, purity >99%
Amination Cyanobenzene derivative Liquefied ammonia, ethanol Ethanol 120°C 8 hours Purity >99%, overall yield 73–75%

Research Findings and Notes

  • The use of market-available reagents like dibromo hydantoin derivatives, cuprous cyanide, and liquefied ammonia simplifies the process.
  • The process minimizes the use of hazardous strong acids and reduces waste, aligning with environmentally friendly industrial practices.
  • Reaction conditions are optimized to maximize yield and purity, with a total product recovery of approximately 73–75%.
  • The route is advantageous over traditional multi-step processes involving diazotization and iron reduction, which often produce more by-products and have lower yields.

Scientific Research Applications

2-Methoxy-4-(trifluoromethyl)benzylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(trifluoromethyl)benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and trifluoromethyl groups contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted benzylamines exhibit distinct properties based on the position and nature of functional groups. Below is a detailed comparison of 2-Methoxy-4-(trifluoromethyl)benzylamine with key analogs:

Compound Name Substituent Positions Molecular Weight (g/mol) CAS Number Purity (%) Key Applications/Sources
This compound 2-OCH₃, 4-CF₃ ~240 (estimated) Not explicitly stated 97% (H32730) Pharmaceutical intermediates
4-(Trifluoromethyl)benzylamine 4-CF₃ 175.15 3300-51-4 97–98% Ligand synthesis, agrochemicals
4-Methoxy-2-(trifluoromethyl)benzylamine 4-OCH₃, 2-CF₃ ~240 (estimated) H32730 97% Organic synthesis
4-Fluoro-2-(trifluoromethyl)benzylamine 4-F, 2-CF₃ 207.1 202522-22-3 98% ACAT inhibitors in pharmaceuticals
5-Fluoro-2-(trifluoromethyl)benzylamine 5-F, 2-CF₃ 207.1 231291-14-8 97% Drug discovery intermediates
3-Methoxy-5-(trifluoromethyl)benzylamine 3-OCH₃, 5-CF₃ ~240 (estimated) H32782 97% Specialty chemical synthesis

Structural and Electronic Effects

  • Trifluoromethyl Group: The electron-withdrawing -CF₃ group at the 4-position enhances the compound’s stability and acidity of the adjacent amine group compared to non-fluorinated analogs.
  • Fluorine Substitution : Fluorinated analogs (e.g., 4-Fluoro-2-(trifluoromethyl)benzylamine) exhibit increased lipophilicity and metabolic stability, making them favorable in drug design.

Pharmacological and Industrial Relevance

  • This compound : Likely serves as a precursor for heterocyclic compounds or enzyme inhibitors, given the prevalence of similar structures in medicinal chemistry (e.g., ACAT inhibitors derived from fluorinated benzylamines).
  • 4-(Trifluoromethyl)benzylamine : Used in ligand synthesis for metal-organic frameworks (MOFs) and as a building block for herbicides.
  • Fluorinated Derivatives : Demonstrate enhanced binding affinity in target proteins due to fluorine’s electronegativity and van der Waals interactions.

Spectroscopic Characterization

  • NMR and IR Data : Trifluoromethyl groups produce distinct ¹⁹F NMR signals (δ ~ -60 to -70 ppm) and strong C-F stretching vibrations near 1150 cm⁻¹ in IR spectra.

Biological Activity

Overview

2-Methoxy-4-(trifluoromethyl)benzylamine (C9H10F3NO) is an organic compound characterized by a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a benzylamine structure. Its unique chemical properties make it a subject of interest in various biological and medicinal research contexts. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

The molecular structure of this compound includes:

  • Methoxy Group : Enhances solubility and may influence receptor interactions.
  • Trifluoromethyl Group : Increases lipophilicity and can enhance binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound's dual functional groups contribute to its binding affinity and specificity, potentially modulating various biochemical pathways.

Key Mechanisms:

  • Enzyme Interaction : The compound may act as a ligand in receptor binding studies, influencing enzyme activity and signaling pathways.
  • Receptor Modulation : Its structural features allow it to interact with neurotransmitter receptors, which may lead to pharmacological effects.

Biological Activity

Research has highlighted several potential biological activities of this compound:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various pathogens, including mycobacteria .
  • Anticancer Potential : The trifluoromethyl group is often associated with enhanced anticancer activity in related compounds. For example, similar derivatives have shown synergistic effects when combined with existing cancer therapies .
  • Neuropharmacological Effects : Due to its ability to interact with neurotransmitter systems, there is potential for this compound in treating neurological disorders.

Case Study 1: Antimycobacterial Activity

A study investigated the antimycobacterial activity of benzylamine derivatives, including those structurally related to this compound. The results indicated significant activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) comparable to established treatments .

Case Study 2: Anticancer Synergy

In vitro studies demonstrated that compounds containing trifluoromethyl groups exhibit enhanced efficacy when used in combination with other anticancer agents. This suggests that this compound may possess similar synergistic properties .

Research Findings

Study FocusFindings
Antimycobacterial ActivityMIC = 6.25 µg/mL against M. tuberculosis; comparable to standard treatments .
Anticancer ActivitySynergistic effects observed when combined with other drugs; enhances therapeutic efficacy .
Neuropharmacological EffectsPotential modulation of neurotransmitter systems; further research needed for validation.

Q & A

Q. What are the recommended synthetic routes for 2-Methoxy-4-(trifluoromethyl)benzylamine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A common approach involves functionalizing a benzylamine precursor with methoxy and trifluoromethyl groups. For example, boronic acid intermediates (e.g., [2-methoxy-4-(trifluoromethyl)phenyl]boronic acid) can undergo Suzuki-Miyaura coupling to introduce substituents . Optimization includes controlling temperature (e.g., room temperature for coupling reactions) and using catalysts like palladium. Solvent selection (e.g., THF or dichloromethane) and stoichiometric ratios of reagents (e.g., thionyl chloride for acid activation) are critical to minimize side products . Monitor reaction progress via TLC or LCMS (e.g., retention time ~4.03 min for similar sulfonamide derivatives) .

Q. How can the purity and structural identity of this compound be verified?

  • Methodological Answer : Use HPLC with UV detection (≥98.0% area% purity threshold) and non-aqueous titration for quantitative analysis . Confirm identity via 1H^1H- and 13C^{13}C-NMR to resolve methoxy (-OCH3_3, δ ~3.8 ppm) and trifluoromethyl (-CF3_3, δ ~120-125 ppm in 19F^{19}F-NMR) groups. Mass spectrometry (exact mass: ~205.08 g/mol) helps validate molecular weight .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer : Refer to hazard codes H315 (skin irritation), H318 (eye damage), and H335 (respiratory irritation). Use PPE (gloves, goggles), work in a fume hood, and store at ≤15°C in inert conditions to prevent degradation . First-aid measures include rinsing eyes with water (15+ minutes) and seeking medical attention for inhalation exposure .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic properties and reactivity of this compound in medicinal chemistry applications?

  • Methodological Answer : The electron-withdrawing -CF3_3 group enhances electrophilicity, affecting binding to biological targets (e.g., enzyme active sites). Docking studies on analogous compounds (e.g., antifungal agents targeting leucyl-tRNA synthetase) suggest improved binding affinity due to hydrophobic and dipole interactions . Compare analogs via computational modeling (e.g., DFT for charge distribution) and in vitro assays (e.g., IC50_{50} measurements) .

Q. What analytical challenges arise in distinguishing positional isomers (e.g., 2-methoxy vs. 4-methoxy) in derivatives of trifluoromethyl benzylamines?

  • Methodological Answer : Use 1H^1H-NMR nuclear Overhauser effect (NOE) experiments to confirm substituent positions. For example, irradiation of the methoxy proton in 2-methoxy derivatives will show NOE correlations with adjacent aromatic protons. High-resolution MS/MS fragmentation patterns can also differentiate isomers .

Q. How can researchers resolve contradictions in reported stability data for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products (e.g., hydrolysis of -CF3_3 or oxidation of benzylamine). Compare results against literature using controlled argon-atmosphere storage to isolate moisture/oxygen effects .

Q. What strategies are effective for incorporating this compound into spirocyclic or polymeric frameworks for materials science applications?

  • Methodological Answer : Employ nucleophilic substitution or condensation reactions with diamines (e.g., tetrachloromonospirocyclotriphosphazenes) in THF, using Et3_3N as a base to deprotonate intermediates . Monitor reaction progress via FT-IR for characteristic C-N stretches (~1350 cm1^{-1}) and X-ray crystallography for structural confirmation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxy-4-(trifluoromethyl)benzylamine
Reactant of Route 2
Reactant of Route 2
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